molecular formula C12H12FNO2S B2987199 Ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 2248413-40-1

Ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2987199
CAS No.: 2248413-40-1
M. Wt: 253.29
InChI Key: WEUSNIFNOTYOLO-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound characterized by its benzothiophene core, a fluorine atom, an aminomethyl group, and an ethyl carboxylate moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluorobenzothiophene-2-carboxylic acid as the starting material.

  • Esterification: The carboxylic acid group is then converted to an ethyl ester using ethanol in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial-scale production involves optimizing these steps for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the aminomethyl group, leading to the formation of an amine oxide.

  • Reduction: Reduction reactions can target the fluorine atom, potentially converting it to a hydrogen atom.

  • Substitution: Substitution reactions at the benzothiophene core can introduce various functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Various electrophiles and nucleophiles under controlled conditions.

Major Products Formed:

  • Amine oxide derivatives from oxidation.

  • Hydrogenated derivatives from reduction.

  • Substituted benzothiophenes from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Ethyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate: Lacks the fluorine atom.

  • Ethyl 3-(aminomethyl)-4-chloro-1-benzothiophene-2-carboxylate: Contains a chlorine atom instead of fluorine.

  • Ethyl 3-(aminomethyl)-4-fluoro-2-naphthoate: Similar structure but with a naphthalene core.

Uniqueness: The presence of the fluorine atom in Ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate imparts unique chemical and physical properties compared to its analogs, making it particularly valuable in certain applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S/c1-2-16-12(15)11-7(6-14)10-8(13)4-3-5-9(10)17-11/h3-5H,2,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUSNIFNOTYOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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